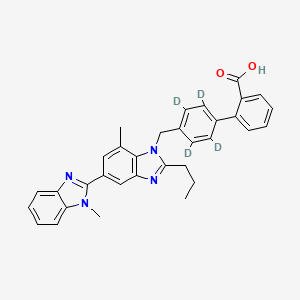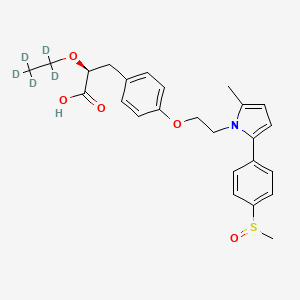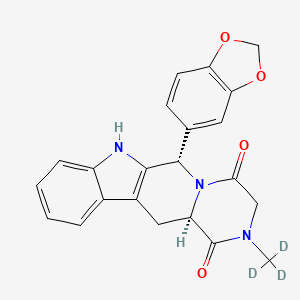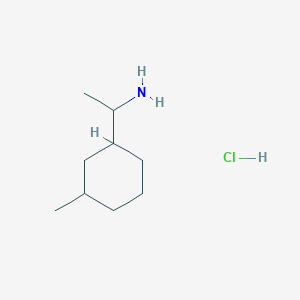
1|A,24-Dihydroxy Vitamin D2-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1|A,24-Dihydroxy Vitamin D2-d3 is a synthetic analog of vitamin D, specifically ergocalciferol (vitamin D2)It is structurally similar to other forms of vitamin D but has unique properties that make it valuable for specific research and therapeutic purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1|A,24-Dihydroxy Vitamin D2-d3 typically involves multiple steps, starting from ergocalciferol. The process includes hydroxylation reactions at specific positions on the ergocalciferol molecule. Common reagents used in these reactions include oxidizing agents and catalysts that facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and to minimize the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1|A,24-Dihydroxy Vitamin D2-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The primary products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
1|A,24-Dihydroxy Vitamin D2-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of vitamin D analogs in various chemical reactions.
Biology: Investigated for its effects on cellular processes, including cell differentiation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating conditions related to vitamin D deficiency, such as osteoporosis and certain cancers.
Industry: Utilized in the development of vitamin D supplements and fortified foods
Wirkmechanismus
The mechanism of action of 1|A,24-Dihydroxy Vitamin D2-d3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that regulates the transcription of specific genes involved in calcium and phosphate homeostasis. This regulation is crucial for maintaining bone health and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
1α,25-Dihydroxyvitamin D3 (Calcitriol): The most active form of vitamin D3, known for its potent effects on calcium metabolism.
1α,25-Dihydroxyvitamin D2: Another analog of vitamin D2 with similar biological activities.
24,25-Dihydroxyvitamin D3: A less active form of vitamin D3 involved in the regulation of calcium and phosphate levels
Uniqueness: 1|A,24-Dihydroxy Vitamin D2-d3 is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. This compound is particularly valuable for research focused on understanding the diverse roles of vitamin D analogs in health and disease .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique properties and potential applications make it a valuable tool for research and therapeutic purposes. Understanding its synthesis, chemical reactions, and mechanism of action can provide insights into the broader roles of vitamin D analogs in health and disease.
Eigenschaften
Molekularformel |
C28H44O3 |
|---|---|
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5-hydroxy-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(2)28(6,31)15-13-19(3)24-11-12-25-21(8-7-14-27(24,25)5)9-10-22-16-23(29)17-26(30)20(22)4/h9-10,13,15,18-19,23-26,29-31H,4,7-8,11-12,14,16-17H2,1-3,5-6H3/b15-13+,21-9+,22-10-/t19-,23-,24-,25+,26+,27-,28?/m1/s1/i6D3 |
InChI-Schlüssel |
ODZFJAXAEXQSKL-YULSUSTISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C(C)C)O |
Kanonische SMILES |
CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)


![2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15145283.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)


![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)

![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)
![4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)


